![molecular formula C9H14ClF3O2S B6181541 [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonyl chloride, Mixture of diastereomers CAS No. 2613383-37-0](/img/new.no-structure.jpg)
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonyl chloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonyl chloride, Mixture of diastereomers: is a chemical compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a trifluoroethyl group and a methanesulfonyl chloride moiety. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonyl chloride typically involves the following steps:
Starting Material: : The synthesis begins with cyclohexylmethanol as the starting material.
Trifluoroethylation: : The cyclohexylmethanol undergoes trifluoroethylation to introduce the trifluoroethyl group.
Sulfonylation: : The trifluoroethylated cyclohexylmethanol is then treated with methanesulfonyl chloride to introduce the sulfonyl chloride group.
Purification: : The resulting mixture is purified to obtain the desired diastereomeric mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or crystallization may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can convert the cyclohexyl ring to corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can reduce the sulfonyl chloride group to sulfides or sulfoxides.
Substitution: : Nucleophilic substitution reactions can replace the sulfonyl chloride group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Cyclohexanone, cyclohexanoic acid.
Reduction: : Cyclohexyl sulfide, cyclohexyl sulfoxide.
Substitution: : Cyclohexyl amine, cyclohexyl alcohol.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its potential use in drug development and as a pharmacological tool.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles, leading to the formation of various derivatives. The trifluoroethyl group can influence the electronic properties of the molecule, affecting its reactivity and biological activity.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the trifluoroethyl group and the sulfonyl chloride moiety. Similar compounds include:
Cyclohexylmethanesulfonyl chloride: : Lacks the trifluoroethyl group.
Trifluoroethylcyclohexanol: : Lacks the sulfonyl chloride group.
Cyclohexylmethanol: : Neither trifluoroethyl group nor sulfonyl chloride group.
Properties
CAS No. |
2613383-37-0 |
---|---|
Molecular Formula |
C9H14ClF3O2S |
Molecular Weight |
278.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.